Product packaging for (-)-Pictamine(Cat. No.:)

(-)-Pictamine

Cat. No.: B1236244
M. Wt: 319.5 g/mol
InChI Key: QFCXPIZNNLLXTL-ZPHSHJAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Pictamine is a chiral alkaloid isolated from natural sources, provided as a high-purity compound for biochemical research. It serves as a valuable reference standard in analytical studies and is of significant interest in neuroscience due to its activity as a ligand for specific neuroreceptors. In pharmacological research, this compound has been investigated for its potential to modulate neurotransmitter systems. Its mechanism of action is associated with binding to nicotinic acetylcholine receptors, influencing dopaminergic neurotransmission, and exhibiting free radical scavenging properties, making it a compound of interest for studying neuroprotective pathways. Research applications of this compound include use as a tool compound in receptor binding assays, functional screening in cellular models, and in vitro investigation of mechanisms related to neurodegenerative conditions. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NO2 B1236244 (-)-Pictamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

[(3R,4S,6S,9aS)-4-methyl-6-[(1E,3E)-octa-1,3-dienyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate

InChI

InChI=1S/C20H33NO2/c1-4-5-6-7-8-9-11-18-12-10-13-19-14-15-20(23-17(3)22)16(2)21(18)19/h7-9,11,16,18-20H,4-6,10,12-15H2,1-3H3/b8-7+,11-9+/t16-,18+,19-,20+/m0/s1

InChI Key

QFCXPIZNNLLXTL-ZPHSHJAVSA-N

SMILES

CCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C

Isomeric SMILES

CCCC/C=C/C=C/[C@@H]1CCC[C@@H]2N1[C@H]([C@@H](CC2)OC(=O)C)C

Canonical SMILES

CCCCC=CC=CC1CCCC2N1C(C(CC2)OC(=O)C)C

Synonyms

pictamine

Origin of Product

United States

Isolation, Biogenic Origin, and Structural Elucidation Methodologies

Isolation from Natural Sources: Clavelina picta as a Primary Origin

(-)-Pictamine is a quinolizidine (B1214090) alkaloid first identified and sourced from the marine tunicate Clavelina picta. researchgate.netnih.gov Tunicates of this species, collected from locations such as Venezuela, were found to contain a variety of bioactive alkaloids. researchgate.netclockss.org The isolation of pictamine involves the extraction of the tunicate's methanol-soluble components. clockss.org

Pictamine was discovered alongside related compounds, clavepictine A and clavepictine B, which are homologous quinolizidine alkaloids also isolated from C. picta collections in Bermuda. nih.govclockss.org Pictamine itself is characterized as a bis-nor analogue of clavepictine A. clockss.orgportico.org The initial structural work on pictamine was conducted through the interpretation of spectral data following its isolation. researchgate.net It is part of a broader family of lysine-derived alkaloids found in Clavelina species, which also includes indolizidine derivatives. nih.gov

The table below summarizes the key alkaloids isolated from Clavelina picta.

Compound NameAlkaloid ClassRelationship to PictamineSource Location
This compound QuinolizidineTarget CompoundVenezuela
Clavepictine A QuinolizidineHomologueBermuda
Clavepictine B QuinolizidineHomologueBermuda
Piclavines IndolizidineCo-occurring AlkaloidNot Specified

Advanced Methodological Approaches to Stereochemical and Absolute Configuration Assignments

The definitive determination of the complex three-dimensional structure of this compound required sophisticated analytical and synthetic strategies. While initial elucidation relied on standard spectral data interpretation, establishing the precise stereochemistry necessitated more advanced approaches. researchgate.net The absolute configuration of this compound was ultimately and unequivocally established through enantioselective total synthesis. portico.orgnih.gov

Several synthetic routes have been developed, which not only allowed for the production of the molecule but also served to verify its absolute stereochemistry as (3R, 4S, 6S, 9aS). researchgate.net These syntheses are pivotal as they build the molecule from chiral precursors of known configuration, thereby locking in the stereocenters and allowing for a direct comparison of the synthetic product's properties with those of the natural isolate.

Key strategic steps in the successful total syntheses of this compound and its congeners include:

Diastereoselective Intramolecular Conjugate Addition : One approach constructs the quinolizidine skeleton through a highly diastereoselective intramolecular conjugate addition, a key step in forming the fused ring system. acs.org

Silver(I)-Promoted Cyclization : Another successful synthesis employed a silver(I)-promoted cyclization of δ-amino allenes, which is instrumental in the stereocontrolled formation of the quinolizidine ring. researchgate.net

Chiral Building Blocks : The syntheses often rely on the use of versatile chiral building blocks, sometimes prepared using biocatalysis to ensure high enantiomeric purity. nih.govjst.go.jp These building blocks are elaborated to construct the core piperidine (B6355638) ring before the final cyclization to form the quinolizidine structure. acs.org

The correlation of analytical data, such as optical rotation, between the synthetically produced this compound and the natural product provided the final confirmation of its absolute configuration. researchgate.net This synthesis-driven approach is a powerful and definitive tool in natural product chemistry for assigning the stereochemistry of complex molecules when other methods, like X-ray crystallography of the natural product itself, are not feasible. mdpi.comresearchgate.net

Synthetic Endeavors and Methodological Innovations in Pictamine Chemistry

Strategies for the Total Synthesis of (-)-Pictamine

The total synthesis of this compound, a quinolizidine (B1214090) alkaloid isolated from the marine tunicate Clavelina picta, has presented a significant challenge to synthetic organic chemists. The molecule's stereochemically dense framework, featuring a substituted piperidine (B6355638) ring fused to a quinolizidine core, has spurred the development of innovative and elegant synthetic strategies. These approaches have not only enabled access to this biologically active natural product but have also contributed to the broader field of alkaloid synthesis.

Historical Evolution of Synthetic Approaches

Early synthetic efforts towards pictamine and its congeners, the clavepictines, laid the groundwork for subsequent, more refined strategies. A key breakthrough was the first enantioselective total synthesis of pictamine, which also definitively established its absolute stereochemistry. nih.govportico.orgpharm.or.jpjst.go.jp This seminal work utilized a strategy centered on the highly stereoselective construction of the quinolizidine ring system. nih.govpharm.or.jpjst.go.jp

A notable approach involved the condensation of a β-keto sulfone with a bromide derived from L-alanine to construct the trisubstituted piperidine moiety. acs.org This was followed by an alkylative cyclization to form the piperidine ring. acs.org The quinolizidine skeleton was then assembled via a diastereoselective intramolecular conjugate addition. acs.org This foundational work highlighted the utility of a convergent strategy, where key fragments of the molecule are synthesized separately before being joined.

Later developments in synthetic methodology have offered alternative routes. For instance, a silver(I)-promoted cyclization of a δ-amino allene (B1206475) has been demonstrated as a pivotal step in an enantioselective total synthesis of related clavepictines, showcasing the power of metal-catalyzed reactions in constructing complex heterocyclic systems. researchgate.netacs.org The evolution of these synthetic routes reflects a continuous drive towards efficiency, stereocontrol, and the exploration of novel chemical transformations.

Enantioselective Total Synthesis Routes

The absolute configuration of this compound has been unequivocally confirmed through its enantioselective total synthesis. nih.govportico.org A primary strategy to achieve this has been the use of chiral building blocks derived from readily available starting materials. L-alanine, for example, has served as a chiral precursor for the construction of the substituted piperidine ring. acs.org

One of the first enantioselective total syntheses of pictamine accomplished this by establishing a conformationally constrained piperidine ring system that already contained the necessary chiral centers and functionalities. researchgate.net This strategic placement of stereocenters early in the synthesis directed the subsequent stereocontrolled formation of the quinolizidine ring. researchgate.net The successful execution of this synthesis verified the absolute stereochemistry of pictamine as (3R, 4S, 6S, 9aS). researchgate.net

The development of various enantioselective routes has been a central theme in the synthetic chemistry of pictamine. These routes often rely on the application of chiral auxiliaries, asymmetric catalysis, or the use of enzymes (biocatalysis) to generate enantiomerically pure intermediates. pharm.or.jpjst.go.jp The ability to access both enantiomers of key building blocks is crucial for confirming the biological activity of the natural product and its stereoisomers. portico.org

Key Methodologies and Stereochemical Control in Pictamine Synthesis

The successful synthesis of this compound hinges on the precise control of stereochemistry at multiple chiral centers. This has necessitated the development and application of sophisticated synthetic methodologies, particularly for the construction of the core quinolizidine and substituted piperidine ring systems.

Quinolizidine Ring Formation Strategies

The formation of the quinolizidine ring is a critical step in the total synthesis of this compound. A highly effective and stereoselective method employed is an intramolecular Michael-type conjugate addition. nih.govpharm.or.jpjst.go.jp This reaction, proceeding through a conformationally restricted piperidine intermediate, allows for the controlled closure of the second ring of the quinolizidine system. researchgate.net The stereochemical outcome of this cyclization is crucial for establishing the correct relative and absolute stereochemistry of the final natural product.

Ring Formation StrategyKey Reagents/ConditionsStereochemical Control
Intramolecular Michael-type conjugate additionBase-mediated cyclization of a piperidine precursorHigh diastereoselectivity from a conformationally constrained intermediate nih.govresearchgate.net
Silver(I)-promoted cyclization of a δ-amino alleneSilver(I) saltDiastereoselective cyclization researchgate.netacs.org

Construction of Substituted Piperidine Moieties

The synthesis of the trisubstituted piperidine fragment of this compound is another key challenge that has been addressed with various innovative methods. A common and effective approach involves the condensation of a β-keto sulfone with a chiral bromide derived from an amino acid, such as L-alanine. acs.org This is followed by an alkylative cyclization to furnish the desired piperidine ring. acs.org

Other methods for constructing substituted piperidines include intramolecular N-alkylation reactions and the use of dearomative functionalization reactions of nitrogen heterocycles. researchgate.netnih.gov The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the piperidine ring. The stereocenters within the piperidine moiety are often set using chiral pool starting materials or through the application of chiral auxiliaries. portico.org

Piperidine Construction MethodKey StepsStarting Materials
Condensation and Alkylative CyclizationCondensation of a β-keto sulfone with a bromide, followed by intramolecular N-alkylation acs.orgβ-keto sulfone, L-alanine derived bromide acs.org
Silver(I)-promoted CyclizationCyclization of a δ-amino allene researchgate.netacs.orgδ-amino allene researchgate.netacs.org

Application of Chiral Building Blocks and Auxiliaries

The use of chiral building blocks and auxiliaries is fundamental to the enantioselective synthesis of this compound. pharm.or.jpjst.go.jp These chiral molecules are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of key reactions. numberanalytics.com

A prominent example is the use of chiral building blocks prepared via biocatalysis in an enantiomerically pure state. pharm.or.jpjst.go.jp These building blocks can then be elaborated into the target molecule, carrying their stereochemical information through the synthetic sequence. L-alanine, a naturally occurring amino acid, has been effectively utilized as a chiral pool starting material for the synthesis of the piperidine portion of pictamine. acs.org

The design and synthesis of versatile chiral building blocks have been a focus of research, enabling not only the synthesis of pictamine but also a range of other biologically active alkaloids. nih.govjst.go.jp The ability to prepare both enantiomers of these building blocks is of significant importance for structure-activity relationship studies. portico.org

Chiral SourceApplication in this compound Synthesis
L-alanineChiral precursor for the substituted piperidine moiety acs.org
Biocatalytically derived building blocksEnantiomerically pure intermediates for total synthesis pharm.or.jpjst.go.jp
Chiral auxiliariesTemporary attachment to induce stereoselectivity in key reactions numberanalytics.com

Rational Design and Synthesis of Analogues and Derivatives of this compound

The inherent biological activities of this compound have spurred further research into the rational design and synthesis of its analogues and derivatives. These synthetic endeavors aim to explore the structure-activity relationships (SAR) of the pictamine scaffold, potentially leading to compounds with enhanced potency or improved pharmacological profiles. A notable study in this area focused on the enantioselective synthesis of six analogues of a cytotoxic alkaloid isolated from the tunicate Clavelina picta. researchgate.net

The design of these analogues was centered on systematic modifications of the pictamine core, which was synthesized from an acyl oxazolidine. The synthetic strategy ensured the establishment of the absolute stereochemistry of the analogues, which was derived from (R)-phenyl glycinol. Furthermore, the relative stereochemistries of three of the four stereocenters present in the molecule were controlled through stereocontrolled additions to transient iminium ions. researchgate.netresearchgate.net This approach allowed for the creation of a focused library of analogues, labeled 27 through 32, for biological evaluation.

The primary goal of synthesizing these analogues was to investigate their cytotoxic effects. The evaluation was carried out using a colorimetric MTT assay on four human cancer cell lines. researchgate.net The results of these assays provided valuable insights into the SAR of the pictamine core.

Research Findings on Cytotoxic Activity:

The cytotoxic activities of the six synthesized analogues were determined and compared. The findings revealed a range of activities among the analogues, highlighting the sensitivity of the cytotoxic effect to structural modifications of the pictamine scaffold.

Notably, compound 29 demonstrated a significant cytotoxic effect on three of the four human cancer cell lines tested. researchgate.netresearchgate.net In contrast, compounds 27, 28, and 32 were found to have no significant cytotoxic effect on the four human models under study, with the exception of compound 27 showing some activity against the A549 cell line at the highest tested concentration. researchgate.netresearchgate.net

Further highlighting the potential of this class of compounds, compound 31 exhibited a cytotoxic effect on all four human cancer cell lines in dose ranges comparable to the established anticancer drugs etoposide (B1684455) and irinotecan. researchgate.netCompound 30 also displayed a significant cytotoxic effect across all four cell lines, although its activity was weaker than that of compound 31. researchgate.net

These findings underscore the importance of specific structural features for the cytotoxic activity of pictamine-related compounds and provide a foundation for the future design of more potent analogues.

Table of Synthesized this compound Analogues and their Cytotoxic Effects:

CompoundSummary of Cytotoxic Activity
27 No significant cytotoxic effect, except for some activity against the A549 cell line at the highest dose. researchgate.netresearchgate.net
28 No significant cytotoxic effect. researchgate.netresearchgate.net
29 Significant cytotoxic effect on three of the four human cancer cell lines. researchgate.netresearchgate.net
30 Significant cytotoxic effect on all four human cancer cell lines, but weaker than compound 31. researchgate.net
31 Cytotoxic effect on all four human cancer cell lines, with potency in a similar range to etoposide and irinotecan. researchgate.net
32 No significant cytotoxic effect. researchgate.netresearchgate.net

Biosynthetic Hypotheses and Pathway Investigations of Pictamine

Proposed Biosynthetic Precursors and Pathways

The biosynthesis of quinolizidine (B1214090) alkaloids is widely accepted to originate from the amino acid L-lysine. nih.govnih.gov The proposed pathway for (-)-pictamine is believed to follow a similar initial sequence, involving key intermediates derived from L-lysine.

The first committed step in the general quinolizidine alkaloid biosynthetic pathway is the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govfrontiersin.org Following its formation, cadaverine is thought to undergo oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal. nih.govmdpi.com This intermediate exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine. mdpi.com

The subsequent steps leading to the characteristic quinolizidine skeleton of this compound are less clear and remain largely hypothetical. It is proposed that the piperidine (B6355638) ring serves as a fundamental building block. The formation of the bicyclic quinolizidine core likely involves the condensation of multiple piperidine units or further elaboration of a single piperidine precursor. The specific sequence of cyclizations and the introduction of the side chain that characterize this compound have not yet been experimentally determined.

The structural relationship between this compound and the co-isolated clavepictines A and B suggests a divergent biosynthetic pathway from a common intermediate. clockss.org It is hypothesized that these related compounds arise from variations in the final steps of the biosynthetic assembly.

Table 1: Proposed Precursors in the Biosynthesis of this compound

PrecursorDescription
L-Lysine The primary amino acid precursor for quinolizidine alkaloids. nih.govnih.gov
Cadaverine Formed by the decarboxylation of L-lysine. nih.govnih.gov
Δ¹-Piperideine A key cyclic intermediate formed from cadaverine. mdpi.com

Exploratory Studies of Putative Enzymatic and Genetic Elements in Biosynthesis

Direct experimental studies on the specific enzymes and genes responsible for the biosynthesis of this compound in Clavelina picta are currently limited. Much of the understanding is extrapolated from research on quinolizidine alkaloid biosynthesis in plants.

In the broader context of quinolizidine alkaloid synthesis, two key enzymes have been identified and characterized in plants:

Lysine Decarboxylase (LDC): This enzyme catalyzes the initial conversion of L-lysine to cadaverine. frontiersin.orgacs.org

Copper Amine Oxidase (CAO): This enzyme is believed to be responsible for the oxidative deamination of cadaverine to form 5-aminopentanal, which then cyclizes to Δ¹-piperideine. mdpi.com

While these enzymes are proposed to be involved in the early stages of this compound biosynthesis, their specific isoforms and genetic coding in Clavelina picta have not been identified. The enzymes responsible for the subsequent assembly of the quinolizidine skeleton and the tailoring reactions that produce the final structure of this compound remain unknown.

The investigation into the genetic basis of quinolizidine alkaloid production has primarily focused on terrestrial plants. In these organisms, biosynthetic gene clusters (BGCs) that encode the enzymes for the entire pathway are often found. The identification of such a BGC in Clavelina picta would be a significant step toward elucidating the complete biosynthetic pathway of this compound. However, to date, no such gene cluster has been reported for this marine tunicate.

Future research in this area will likely involve genome sequencing of Clavelina picta and bioinformatic analysis to identify candidate genes encoding enzymes homologous to known alkaloid biosynthetic enzymes. Subsequent functional characterization of these candidate enzymes would be necessary to confirm their role in the formation of this compound.

Table 2: Putative Enzymes in the Biosynthesis of this compound

EnzymeProposed FunctionStatus in this compound Biosynthesis
Lysine Decarboxylase (LDC) Decarboxylation of L-lysine to cadaverine. frontiersin.orgacs.orgHypothetical; not yet identified in Clavelina picta.
Copper Amine Oxidase (CAO) Oxidative deamination of cadaverine. mdpi.comHypothetical; not yet identified in Clavelina picta.
Unknown Cyclases/Synthases Assembly of the quinolizidine skeleton.Unknown.
Unknown Tailoring Enzymes Introduction of specific functional groups.Unknown.

Molecular and Cellular Mechanisms of Action Studies for Pictamine

Modulation of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

(-)-Pictamine, a quinolizidine (B1214090) alkaloid originally isolated from the marine ascidian Clavelina picta, has been identified as a potent modulator of neuronal nicotinic acetylcholine receptors (nAChRs). researchgate.netsemanticscholar.orgvliz.benih.govbenthambooks.com These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a key role in various physiological processes. mdpi.com

This compound primarily functions as an antagonist at neuronal nAChRs. semanticscholar.orgnih.gov This means that while it can bind to the receptor, it does not activate it to produce a biological response. wikipedia.orgmsdmanuals.comsigmaaldrich.com Instead, its binding blocks or dampens the effects of agonists, such as the endogenous neurotransmitter acetylcholine. wikipedia.orgmsdmanuals.comsigmaaldrich.com Studies have not reported any agonist activity for this compound, indicating it does not initiate receptor activation. nih.gov The antagonistic profile of this compound is concentration-dependent, with higher concentrations leading to a more pronounced blockade of agonist-induced currents. researchgate.net

Research has specifically investigated the interaction of this compound with two major subtypes of neuronal nAChRs: α4β2 and α7. researchgate.netvliz.bemdpi.com These subtypes are widely distributed in the central nervous system and are implicated in various neurological functions and disease states. mdpi.commdpi.combiorxiv.org

Studies using Xenopus oocytes to express these receptor subtypes have shown that this compound blocks both α4β2 and α7 nAChRs. researchgate.netresearchgate.netmdpi.com The inhibitory potency of this compound is similar for both subtypes, with IC₅₀ values of 1.5 µM for α4β2 and 1.3 µM for α7 nAChRs. researchgate.netresearchgate.net This suggests that this compound does not exhibit significant selectivity between these two major neuronal nAChR subtypes. researchgate.netresearchgate.net

Interactive Table: this compound IC₅₀ Values for nAChR Subtypes

nAChR Subtype IC₅₀ (µM) Source
α4β2 1.5 researchgate.netresearchgate.net

Electrophysiological studies have been instrumental in characterizing the blocking action of this compound on nAChRs. researchgate.netmdpi.com Using two-electrode voltage-clamp techniques in Xenopus oocytes expressing either α4β2 or α7 nAChRs, researchers have observed that this compound inhibits the currents elicited by acetylcholine in a dose-dependent manner. researchgate.netresearchgate.net The blockade of the α7 nAChR by this compound is reversible, meaning that the receptor function recovers after the removal of the compound. researchgate.net In contrast, the blockade of the α4β2 subtype is irreversible. researchgate.netresearchgate.net

A significant finding from in vitro studies is the irreversible nature of the blockade of α4β2 nAChRs by this compound. researchgate.netresearchgate.netacs.org When this compound is applied to oocytes expressing α4β2 receptors, the inhibition of acetylcholine-induced currents persists even after the compound is washed out of the experimental system. researchgate.net This irreversible action suggests a very strong, possibly covalent, interaction between this compound and the α4β2 receptor. researchgate.netwikipedia.org

This irreversible blockade of α4β2 receptors is a notable characteristic, as few compounds demonstrate such a property. researchgate.netacs.org This makes this compound a potentially valuable research tool for selectively and permanently removing the contribution of α4β2 nAChRs from neuronal circuits, allowing for a more precise investigation of the roles of other nAChR subtypes, like α7, in neuronal signaling. researchgate.netacs.org

Electrophysiological Characterization of Receptor Blockade in In Vitro Systems

Cellular Responses and Intracellular Signaling Pathway Perturbations

The primary cellular response to this compound, as established through in vitro studies, is the blockade of ion flow through nAChRs. researchgate.netmdpi.com By inhibiting these ligand-gated ion channels, this compound prevents the depolarization of the cell membrane that would normally occur upon acetylcholine binding. The specific intracellular signaling pathways that might be perturbed as a downstream consequence of this receptor blockade have not been extensively detailed in the available literature. However, it is known that nAChR activation can influence intracellular calcium levels and subsequently modulate various signaling cascades. inforang.comnih.govqiagen.com Therefore, by blocking these receptors, this compound likely affects these downstream pathways.

Comparative Mechanistic Analysis with Structurally Related Marine Alkaloids and Analogues

This compound belongs to the quinolizidine class of alkaloids. acs.org A comparative analysis with other marine alkaloids, particularly those also isolated from ascidians, provides a broader context for its mechanism of action. researchgate.netnih.govmdpi.com

One such related compound is (-)-lepadin B, a decahydroquinoline (B1201275) alkaloid from Clavelina lepadiformis. researchgate.netnih.gov Like this compound, (-)-lepadin B also blocks both α4β2 and α7 nAChRs. researchgate.netresearchgate.net However, (-)-lepadin B is a more potent inhibitor, with IC₅₀ values of 0.9 µM for α4β2 and 0.7 µM for α7 receptors. researchgate.netresearchgate.net Unlike the irreversible blockade of α4β2 receptors by this compound, the inhibition by (-)-lepadin B is reversible for both subtypes. researchgate.net

Other marine natural products, such as makaluvamines and crambescidin 359, also exhibit inhibitory activity at nAChRs, with some showing a degree of subtype selectivity. mdpi.com For instance, makaluvamine C is a potent competitor for the agonist binding site on both muscle-type and human α7 nAChRs. mdpi.com This comparative analysis highlights the diversity of interactions between marine alkaloids and nAChRs, with subtle structural differences leading to significant variations in potency, selectivity, and the reversibility of their blocking action. researchgate.netnih.govmdpi.com

Interactive Table: Comparative Inhibitory Potency of Marine Alkaloids on nAChRs

Compound Target nAChR Subtype IC₅₀ (µM) Reversibility Source
This compound α4β2 1.5 Irreversible researchgate.netresearchgate.net
α7 1.3 Reversible researchgate.net
(-)-Lepadin B α4β2 0.9 Reversible researchgate.netresearchgate.net

Structure Activity Relationship Sar Elucidation of Pictamine and Its Analogues

Identification of Key Pharmacophoric Features Governing Activity

The biological activity of (-)-pictamine, a quinolizidine (B1214090) alkaloid, is intrinsically linked to its three-dimensional structure. The core pharmacophore, the essential framework for its activity, is the quinolizidine scaffold itself. This rigid bicyclic system correctly orients the substituent groups for interaction with biological targets.

Key pharmacophoric features generally include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom within the quinolizidine ring system can act as a hydrogen bond acceptor.

A Hydrogen Bond Donor (HBD): The hydroxyl group is a critical hydrogen bond donor.

Hydrophobic Regions (H): The aliphatic rings of the quinolizidine structure provide hydrophobic character, contributing to binding with non-polar regions of receptors. researchgate.net

Stereochemistry: The specific stereochemistry at the chiral centers of the molecule is crucial for its activity. The absolute stereochemistry of this compound is (3R, 4S, 6R, 10R). researchgate.net

Studies on related marine alkaloids have highlighted the importance of these features in their interaction with various biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov For instance, the presence and orientation of hydroxyl and amino groups are often pivotal for potent biological effects. researchgate.netfrontiersin.org

Correlation of Structural Modifications with Receptor Affinity and Functional Effects

Modifications to the this compound structure have provided valuable insights into its SAR. Studies comparing this compound with its analogue (-)-lepadin B, which possesses a related decahydroquinoline (B1201275) skeleton, reveal the significance of the core scaffold and substituent placement.

This compound has been shown to be a potent blocker of neuronal nicotinic acetylcholine receptors (nAChRs). researchgate.net Specifically, it blocks acetylcholine-elicited currents through α4β2 and α7 nAChR subtypes. researchgate.net Interestingly, the blockade of α4β2 receptors by this compound is irreversible, while its effect on α7 receptors is reversible. researchgate.net This suggests that subtle structural differences can lead to significant changes in functional activity at different receptor subtypes.

The following table summarizes the inhibitory activity of this compound and a related compound on different nAChR subtypes.

CompoundnAChR SubtypeIC₅₀ (µM)Reference
This compoundα4β21.5 researchgate.netresearchgate.net
This compoundα71.3 researchgate.netresearchgate.net
(-)-Lepadin Bα4β20.9 researchgate.net
(-)-Lepadin Bα70.7 researchgate.net

These data indicate that both compounds are potent blockers of these nAChR subtypes, with (-)-lepadin B showing slightly higher potency. The structural difference, with (-)-lepadin B having a decahydroquinoline core instead of a quinolizidine one, influences this potency. Further SAR studies on various analogues have shown that modifications to the functionalities and stereochemistry at different positions on the chemical scaffold can have varied effects on the inhibitory properties. nih.gov

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance

Computational studies and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding the interactions of molecules like this compound at a molecular level and for guiding the design of new analogues. researchgate.netjchemrev.com These methods correlate the chemical structure of compounds with their biological activity. mdpi.com

In silico docking studies can predict how this compound and its analogues bind to the ligand-binding domains of receptors like nAChRs. nih.gov These models help to visualize the binding orientation and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the affinity of the compound for the receptor. informaticsjournals.co.in For example, molecular docking can reveal that the hydroxyl group of pictamine forms a crucial hydrogen bond with an amino acid residue in the receptor's binding pocket.

QSAR models use statistical methods to build a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. nih.gov These descriptors can include electronic, steric, and hydrophobic parameters. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

The general workflow for a QSAR study involves:

Data Set Assembly: A collection of compounds with known biological activities is gathered. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. mdpi.com

Model Development: A statistical model is built to correlate the descriptors with the activity. mdpi.com

Model Validation: The model's predictive power is assessed using internal and external validation techniques. mdpi.comnih.gov

While specific QSAR models for this compound are not extensively detailed in the public literature, the principles of QSAR are widely applied in the study of similar alkaloids. acs.org For instance, a correlation analysis between molecular docking values (ΔG) and the dose required for potentiation has shown a significant correlation for other complex molecules, validating docking analysis as a predictive tool for further modification. mdpi.com

Advanced Methodological Applications in Pictamine Research

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and molecular biology, providing insights into the behavior of molecules at an atomic level. wikipedia.orgschrodinger.com These methods are used to investigate structure, dynamics, and thermodynamics in systems ranging from small molecules to large biological complexes like proteins and DNA. wikipedia.org For a molecule like (-)-Pictamine, these computational approaches can predict how it interacts with its biological receptors, its most stable three-dimensional shape, and can guide the design of novel, related compounds. benthambooks.com

A detailed understanding of the interactions between a ligand, such as this compound, and its receptor is fundamental for explaining its biological activity. mdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in combination to predict and analyze these interactions. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when it binds to a receptor's binding site. nih.govnih.gov The primary goals of docking are to predict this binding pose, estimate the strength of the interaction (binding affinity), and screen virtual compound libraries. researchgate.netnih.gov A successful docking procedure can accurately replicate the experimental binding mode of a ligand. nih.gov For this compound, docking studies could predict how it fits into the binding pocket of its target, such as a nicotinic acetylcholine (B1216132) receptor (nAChR), identifying key amino acid residues involved in the interaction. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce the element of time and motion, allowing researchers to observe the dynamic behavior of the ligand-receptor complex. mdpi.comnih.gov By integrating Newton's laws of motion, MD simulations generate trajectories of atoms and molecules over time, providing a realistic model of the biological system, often including the surrounding water molecules. wikipedia.orgmdpi.com These simulations are essential for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur in both the ligand and the receptor upon binding. nih.govmdpi.com This provides a more complete picture of the binding dynamics than docking alone. mdpi.com

Computational Technique Primary Function Application to this compound Research
Molecular Docking Predicts the binding pose and affinity of a ligand to a receptor. nih.govresearchgate.netTo identify the specific binding site and orientation of this compound within its target receptor.
Molecular Dynamics (MD) Simulates the movement of atoms over time to assess the stability and dynamics of a molecular system. mdpi.comnih.govTo evaluate the stability of the pictamine-receptor complex and observe dynamic interactions and conformational changes.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.orgorganicchemistrytutor.com

Conformational Analysis: Molecules are not static; they exist as an ensemble of different conformations, each with a specific potential energy. libretexts.org Computational methods are used to calculate the energy of these different conformations to determine the most stable, low-energy shapes. libretexts.orgorganicchemistrytutor.com Factors influencing stability include steric hindrance (crowding of atoms) and torsional strain. libretexts.org For a complex, cyclic molecule like this compound, understanding its preferred conformation is critical, as this is the shape that will interact with its biological target.

Stereochemical Prediction: Stereochemistry, the 3D arrangement of atoms, is a crucial factor in molecular recognition. Computational models can predict the influence of stereochemistry on a molecule's conformation and stability. biorxiv.orgsapub.org Using force fields like MMFF94, researchers can build and optimize the geometry of different stereoisomers to calculate their relative energies and confirm the lowest energy conformations. sapub.org This is vital for understanding why a specific stereoisomer of a natural product, such as the "(-)" form of pictamine, possesses its unique biological activity.

In silico or virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. wuxibiology.combinarystarchem.ca This approach accelerates the discovery of new lead compounds by reducing the number of molecules that need to be synthesized and tested in the lab. wuxibiology.com

Virtual Library Design: Virtual libraries are large collections of digital molecules that can be screened computationally. These libraries can be designed using several strategies:

Structure-Based Design: When the 3D structure of the target receptor is known, a rapid docking and scoring procedure is used to filter a virtual list of ligands, estimating their binding energy.

Ligand-Based Design: If the receptor structure is unknown, virtual libraries can be built based on the structure of a known active ligand, like this compound. This involves searching for molecules with similar shapes or chemical features.

Combinatorial Libraries: These libraries are generated by performing in silico reactions, combining various molecular building blocks to create a vast and diverse chemical space of potential new molecules. researchgate.net

The ultimate goal of applying these methods to this compound research is to discover novel ligands that can mimic or antagonize its effects, potentially leading to new therapeutic agents or research tools. researchgate.net

Conformational Analysis and Stereochemical Predictions

Advanced Spectroscopic and Microscopic Techniques in Cellular Investigations

To understand how this compound affects cellular function, it is necessary to observe its interactions within the complex environment of a living cell. diva-portal.orgrsc.org Advanced spectroscopic and microscopic techniques allow researchers to visualize and quantify molecular events, such as receptor dynamics and localization, with high precision. datanose.nlmdpi.com

Fluorescence-based assays are highly sensitive methods used to monitor a wide range of biological activities in high-throughput screening and cellular imaging. nih.gov These techniques rely on fluorescent probes—molecules that emit light upon excitation—which can be attached to ligands, antibodies, or proteins to study their behavior in living cells. bmbreports.org

Probing Receptor Dynamics: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to visualize ligand binding and the subsequent conformational changes in a receptor. nih.govbmbreports.org By tagging the receptor with one fluorescent protein and using a fluorescently-labeled ligand, researchers can measure changes in energy transfer upon binding, providing real-time data on receptor activation. bmbreports.org

Tracking Receptor Localization: Fluorescently tagging a receptor of interest allows for its visualization within the cell. This can reveal its normal distribution and how that distribution changes upon ligand binding. biorxiv.org For instance, one could observe whether the binding of this compound causes its target receptors to cluster on the cell membrane or become internalized into the cell. biorxiv.orgfrontiersin.org These assays are powerful tools for screening new compounds and understanding the cellular mechanisms of receptor signaling. frontiersin.orgnih.gov

Fluorescence Technique Primary Application Information Gained
Fluorescence Resonance Energy Transfer (FRET) Studying molecular interactions and conformational changes. nih.govbmbreports.orgReal-time data on ligand binding and receptor activation.
Fluorescent Tagging Visualizing the location of proteins or ligands in cells. bmbreports.orgbiorxiv.orgSpatial distribution of receptors and changes upon ligand binding.
Fluorescence Anisotropy/Polarization Measuring ligand-receptor binding in solution. frontiersin.orgnih.govBinding affinity and kinetics, suitable for high-throughput screening.

While conventional fluorescence microscopy is a powerful tool, its resolution is limited by the diffraction of light. Super-resolution microscopy encompasses a range of techniques that bypass this limit, enabling the visualization of cellular structures and molecular interactions with unprecedented detail. chemrxiv.org

Super-Resolution Techniques: Methods like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) allow for imaging with a spatial resolution far greater than conventional microscopes. chemrxiv.org These techniques enable researchers to precisely locate individual molecules within crowded cellular environments.

Applications in Cellular Research: High-resolution imaging can be used to visualize the specific cellular targets of this compound. nih.gov By using fluorescently labeled probes, it is possible to see exactly where the compound accumulates in the cell and how it interacts with subcellular structures like the cell membrane or specific organelles. chemrxiv.orgnih.gov This level of detail is critical for confirming the cellular targets identified by other methods and for understanding the precise molecular events that underlie the biological effects of this compound. nih.gov

Future Directions and Emerging Research Opportunities for Pictamine

Elucidation of Remaining Mechanistic Ambiguities and Unexplored Targets

While it is established that (-)-pictamine blocks neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α7 subtypes, the precise molecular interactions and the reasons for its differential effects on these receptors remain an area of active investigation. researchgate.net A notable observation is the irreversible blockade of α4β2 receptors, whereas the inhibition of α7 receptors is reversible. researchgate.net This suggests distinct binding modes or downstream consequences of binding that are not yet fully understood. Further research is needed to elucidate the specific binding sites and conformational changes induced by this compound on these nAChR subtypes.

Beyond its known targets, the broader pharmacological profile of this compound is largely uncharted. Given that many natural products exhibit polypharmacology, interacting with multiple biological targets, it is plausible that this compound has other, as-yet-unidentified molecular partners. nih.gov Computational approaches, such as network pharmacology, could be employed to predict potential off-target interactions by mapping the compound's chemical structure against databases of known protein targets. nih.govfrontiersin.org These predictions can then be validated through in vitro binding assays and functional screens to uncover novel mechanisms of action and expand the known biological activities of this compound.

Development of Novel and Efficient Synthetic Strategies for Increased Accessibility

Key strategies could include the development of novel catalytic methods for the stereocontrolled construction of the quinolizidine (B1214090) core, a key structural feature of this compound. researchgate.net Exploring alternative cyclization strategies, such as intramolecular conjugate additions or ring-closing metathesis, could also lead to more convergent and efficient synthetic pathways. acs.orgnih.gov The ultimate goal is to develop a robust and adaptable synthesis that can not only produce this compound in larger quantities but also facilitate the generation of analogs for structure-activity relationship (SAR) studies. These studies are crucial for identifying the key chemical features responsible for its biological activity and for designing more potent and selective derivatives.

Synthetic Strategy FeatureDescriptionKey References
Piperidine (B6355638) Moiety Elaboration Condensation of a β-keto sulfone with an L-alanine-derived bromide followed by alkylative cyclization. acs.orgnih.govresearchgate.net
Quinolizidine Skeleton Construction Diastereoselective intramolecular conjugate addition. acs.orgnih.govresearchgate.net
Alternative Cyclization Diastereoselective silver(I)-promoted cyclization of δ-amino allenes. acs.org

Utility as a Molecular Probe for Fundamental Cholinergic System Research

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in a vast array of physiological processes. wikipedia.orguomustansiriyah.edu.iq Dysregulation of cholinergic signaling is implicated in numerous neurological disorders. wikipedia.org Small molecules that interact with components of the cholinergic system, like this compound, are invaluable tools for dissecting the complexities of this system. libretexts.org

This compound's specific and potent blockade of certain nAChR subtypes makes it a valuable molecular probe. researchgate.net In particular, its irreversible inhibition of α4β2 receptors offers a unique opportunity to selectively silence this receptor subtype in experimental systems, allowing researchers to investigate its specific roles in neuronal circuits and behaviors. researchgate.net This can help to unravel the distinct contributions of α4β2 versus α7 nAChRs in various physiological and pathological processes. researchgate.net Furthermore, fluorescently labeling this compound could create a powerful imaging tool for visualizing the distribution and dynamics of α4β2 nAChRs in living cells and tissues. rsc.org

Receptor SubtypeIC50 of this compoundNature of BlockadeReference
α4β2 nAChR1.5 µMIrreversible researchgate.net
α7 nAChR1.3 µMReversible researchgate.net

Exploration of Undiscovered Biological Activities through Mechanistic Screening and Phenotypic Assays

The full therapeutic potential of this compound may extend beyond its known effects on nAChRs. High-throughput screening (HTS) and phenotypic screening are powerful approaches to uncover novel biological activities without a priori knowledge of the molecular target. bmglabtech.comtechnologynetworks.comworldbigroup.comwikipedia.org

Mechanistic Screening: HTS campaigns can be designed to test this compound against large libraries of purified enzymes and receptors to identify new molecular targets. bmglabtech.comresearchgate.net This approach is unbiased and can reveal unexpected interactions that would not be predicted based on its structure alone. nih.gov

Phenotypic Assays: Phenotypic screening involves treating cells or model organisms with this compound and observing changes in their physical characteristics or behavior (phenotype). technologynetworks.comnih.govfrontiersin.org This approach is particularly useful for identifying compounds that modulate complex biological processes that are not easily studied with isolated protein assays. nih.gov For instance, this compound could be screened for its effects on cell proliferation, differentiation, migration, or survival in various cell-based models of disease. nih.govaltopredict.com Any interesting "hits" from these screens would then be followed up with more detailed mechanism-of-action studies to identify the responsible molecular target. nih.gov

Screening ApproachDescriptionPotential DiscoveriesKey References
Mechanistic Screening Automated testing of this compound against large libraries of biological targets.Novel enzyme inhibitors or receptor modulators. bmglabtech.comworldbigroup.comwikipedia.org
Phenotypic Screening Observing the effects of this compound on the phenotype of cells or organisms.Unforeseen therapeutic effects in complex disease models. technologynetworks.comnih.govfrontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-Pictamine, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : Compare synthetic pathways (e.g., enantioselective catalysis vs. chiral pool synthesis) using kinetic studies and analytical techniques like NMR and HPLC to assess enantiomeric excess (EE) and yield. Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied to optimize stereochemical outcomes. For reproducibility, document protocols in alignment with guidelines for chemical structure reporting (e.g., ChemDraw parameters ).
  • Data Example : Tabulate yields, EE values, and reaction times across methods to identify trade-offs between efficiency and purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation. Pair reverse-phase HPLC with chiral columns to quantify enantiopurity. Validate methods against reference standards and adhere to SI units for reporting (e.g., retention times, ppm shifts) .
  • Data Example : Include a table comparing detection limits, resolution, and reproducibility across techniques (e.g., HPLC vs. GC-MS).

Q. How can researchers design initial biological assays to assess this compound’s bioactivity?

  • Methodological Answer : Frame hypotheses using a modified PICOT framework:

  • P opulation: Target cell lines or enzyme systems (e.g., cancer cells, kinases).
  • I ntervention: Dose-response studies with this compound.
  • C omparison: Controls (vehicle, inactive enantiomers).
  • O utcome: IC50_{50}, EC50_{50}, or inhibition kinetics.
  • T ime: Exposure duration (e.g., 24–72 hours).
    Use triplicate experiments and statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized for scalability without compromising enantiomeric excess?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate multifactorial interactions (e.g., catalyst concentration, solvent choice). Implement process analytical technology (PAT) for real-time monitoring of intermediates. Compare batch vs. flow chemistry approaches to improve throughput .
  • Data Contradiction Analysis : If yield decreases at scale, investigate mass transfer limitations or catalyst deactivation via kinetic profiling .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Validate findings via independent replication studies and data triangulation (e.g., combining biochemical assays, proteomics, and molecular docking) .
  • Example : If Study A reports antiproliferative activity in breast cancer cells but Study B shows no effect, compare culture conditions (e.g., serum concentration, passage number) and compound stability in media .

Q. What are the best practices for integrating this compound’s in vitro data into in vivo pharmacokinetic models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate parameters (e.g., clearance, volume of distribution). Validate models with preclinical data from rodent studies, ensuring ethical compliance (e.g., 3R principles). Include metabolite profiling via LC-MS/MS to assess bioactivation pathways .
  • Data Example : Tabulate in vitro-in vivo correlation (IVIVC) metrics, highlighting discrepancies in bioavailability predictions.

Methodological and Ethical Considerations

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare degradation products (e.g., oxidation, hydrolysis) across buffered vs. non-buffered solutions. Document findings using FAIR data principles .

Q. What frameworks ensure rigorous literature reviews for this compound-related research?

  • Methodological Answer : Use specialized chemistry databases (e.g., SciFinder, Reaxys) to retrieve primary literature. Critically appraise sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and avoid unreliable platforms (e.g., ) .

Q. How can interdisciplinary teams collaboratively design this compound studies?

  • Methodological Answer : Define roles using a research team table (e.g., Principal Investigator, Co-Investigators) and align objectives via SMART goals. Use collaborative tools (e.g., electronic lab notebooks) for real-time data sharing and version control .

Tables for Data Organization

Example Table 1 : Comparison of Synthetic Routes for this compound

MethodYield (%)Enantiomeric Excess (%)Key Limitations
Chiral Pool Synthesis6598Limited substrate scope
Asymmetric Catalysis8295High catalyst cost

Example Table 2 : Stability Profile of this compound

ConditionDegradation ProductsHalf-Life (Days)
4°C (dark)None detected>180
25°C/60% RHOxidation byproduct90

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Reactant of Route 1
(-)-Pictamine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.